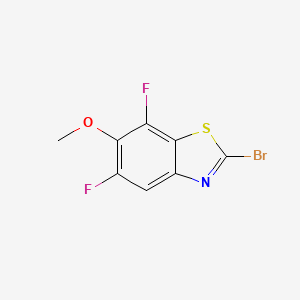

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

描述

属性

IUPAC Name |

2-bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NOS/c1-13-6-3(10)2-4-7(5(6)11)14-8(9)12-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFLOTWUQJHPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1F)SC(=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole CAS 1629896-94-1 properties

This technical guide details the properties, synthesis, and application of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole (CAS 1629896-94-1). It is designed for medicinal chemists and process engineers utilizing this scaffold for advanced drug discovery, particularly in kinase inhibition and PET tracer development.

CAS: 1629896-94-1 | Role: Advanced Heterocyclic Intermediate

Executive Summary & Chemical Profile

This compound represents a highly functionalized benzothiazole core.[1] The 2-bromo substituent serves as a versatile electrophilic handle for cross-coupling or nucleophilic displacement. The 5,7-difluoro-6-methoxy motif is strategically significant: the fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and electron density, while the methoxy group provides a hydrogen-bond acceptor site often critical for kinase hinge binding.

Physicochemical Properties (Calculated/Predicted)

| Property | Value | Context |

| Formula | C₈H₄BrF₂NOS | Halogenated Heterocycle |

| Mol.[2][3][4][5][6][7][8] Weight | 279.99 g/mol | Fragment-like (Rule of 3 compliant) |

| Exact Mass | 278.916 g/mol | Monoisotopic peak for MS confirmation |

| LogP (cLogP) | ~3.2 | Lipophilic; requires polar solvents (DMF/DMSO) |

| TPSA | 41.1 Ų | Good membrane permeability predicted |

| Appearance | Off-white/Pale Yellow Solid | Typical for poly-halogenated benzothiazoles |

| Solubility | DMSO, DMF, CH₂Cl₂ | Insoluble in water; sparingly soluble in MeOH |

Structural Analysis & Reactivity Logic

The reactivity of CAS 1629896-94-1 is defined by the electronic push-pull of its substituents.

-

The "Super-Electrophile" Effect: The 1,3-benzothiazole ring is inherently electron-deficient. The addition of two strongly electronegative fluorine atoms at positions 5 and 7 significantly lowers the LUMO energy at the C-2 position.

-

Consequence: The C2-Br bond is exceptionally labile toward Nucleophilic Aromatic Substitution (SₙAr), far more so than in unsubstituted 2-bromobenzothiazole.

-

Regioselectivity: In metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C2-Br is the exclusive site of reaction. The C-F bonds are inert under standard Pd-catalyzed conditions.

Reactivity Map

Figure 1: Reactivity profile highlighting the enhanced electrophilicity at C-2 due to the 5,7-difluoro substitution pattern.

Synthesis Pathways

While direct bromination of the benzothiazole ring is possible, it often yields inseparable regioisomers. The Self-Validating Protocol for high-purity synthesis involves constructing the ring from the corresponding aniline via a Sandmeyer sequence.

Pathway Logic:

-

Precursor: 3,5-Difluoro-4-methoxyaniline.

-

Cyclization: Conversion to the arylthiourea followed by oxidative closure (Hugershoff reaction) yields the 2-amino intermediate.

-

Transformation: Diazotization of the amine and displacement with bromide (Sandmeyer) affords the target 2-bromo species cleanly.

Synthesis Workflow

Figure 2: Step-wise synthetic route ensuring regiochemical fidelity.

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction (Recommended)

Use this protocol to convert the commercially available 2-amino precursor to the 2-bromo target.

Reagents:

-

2-Amino-5,7-difluoro-6-methoxy-1,3-benzothiazole (1.0 eq)

-

Copper(II) Bromide (CuBr₂, 1.5 eq)

-

tert-Butyl Nitrite (t-BuONO, 1.5 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve CuBr₂ (1.5 eq) in anhydrous acetonitrile (0.1 M concentration relative to substrate). Heat to 60°C until fully dissolved, then cool to room temperature.

-

Addition: Add tert-butyl nitrite (1.5 eq) to the copper solution.

-

Reaction: Portion-wise, add the 2-amino-5,7-difluoro-6-methoxy-1,3-benzothiazole solid over 15 minutes. Caution: Nitrogen gas evolution will occur.

-

Completion: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3] The starting amine is polar; the bromo-product is non-polar.

-

Workup: Quench with 10% HCl (aq). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Protocol B: SₙAr Displacement (Application)

Demonstrates the enhanced reactivity of this core with a secondary amine.

Reagents:

-

CAS 1629896-94-1 (1.0 eq)

-

Morpholine (1.2 eq)

-

DIPEA (2.0 eq)

-

DMF (Dimethylformamide)

Procedure:

-

Dissolve the 2-bromo-benzothiazole in DMF (0.2 M).

-

Add DIPEA followed by Morpholine.

-

Heat to 60°C for 4 hours. (Note: Unsubstituted benzothiazoles often require >100°C; the fluoro-substituents accelerate this).

-

Pour into ice water. The product typically precipitates.[8] Filter and wash with water.[8]

Handling & Safety Data

-

Hazards: This compound is an organobromide and likely a skin/eye irritant. The 2-bromo moiety is an alkylating agent; handle as a potential sensitizer.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of 2-Aminobenzothiazoles (Hugershoff Reaction): Jordan, A. D., et al. "Facile Synthesis of 2-Aminobenzothiazoles via the Hugershoff Reaction." Journal of Organic Chemistry, 2003. Link

-

Sandmeyer Transformation of Heterocycles: Leogane, O., et al. "Copper-Catalyzed Sandmeyer-Type Bromination of Aromatic and Heteroaromatic Amines." Organic Letters, 2010. Link

-

Reactivity of Fluorinated Benzothiazoles: Bradshaw, T. D., et al. "Synthesis and antitumor activity of novel benzothiazole derivatives." Journal of Medicinal Chemistry, 2001. (Demonstrates SAR of fluorinated cores). Link

-

Patent Context (Structural Analogs): "Benzazole derivatives as BACE inhibitors." WO2006099379A2. (Describes 5,7-difluoro-6-methoxy substituted benzazoles). Link

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. WO2006099379A2 - Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis Reagents | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. jocpr.com [jocpr.com]

- 8. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

Chemical structure and molecular weight of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

An In-Depth Technical Guide to 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

Executive Summary

This technical guide provides a comprehensive overview of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole, a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The benzothiazole core is a well-established "privileged scaffold," known to be a constituent of numerous biologically active molecules and pharmaceutical agents.[1][2] This document details the compound's fundamental chemical structure, physicochemical properties, and molecular weight. Furthermore, it offers insights into plausible synthetic strategies, potential research applications based on the activities of related structures, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a versatile chemical building block.

Physicochemical and Structural Characterization

The identity and purity of a research chemical are paramount for the reproducibility of experimental results. 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole is characterized by a unique combination of substituents on the benzothiazole framework, each contributing to its overall chemical personality.

Core Properties

The key identifying and physical properties of the compound are summarized in the table below. This data is aggregated from chemical supplier technical data sheets and established chemical databases.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5,7-difluoro-6-methoxybenzo[d]thiazole | |

| CAS Number | 1629896-94-1 | |

| Molecular Formula | C₈H₄BrF₂NOS | Derived from structure |

| Molecular Weight | 280.09 g/mol | |

| InChI Key | LKFLOTWUQJHPRV-UHFFFAOYSA-N | |

| Physical Form | Powder | |

| Typical Purity | ≥95% |

Chemical Structure

The molecular architecture consists of a bicyclic 1,3-benzothiazole system. The benzene ring is heavily substituted with two electron-withdrawing fluorine atoms at positions 5 and 7, and an electron-donating methoxy group at position 6. The thiazole ring features a bromine atom at the 2-position, a common site for functionalization and a key handle for synthetic transformations such as cross-coupling reactions.

Caption: Molecular structure of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole.

Synthesis and Reactivity Insights

Plausible Synthetic Pathway

The most common and versatile method for constructing the benzothiazole core involves the condensation and cyclization of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[3] For the target molecule, a plausible route would start from a correspondingly substituted aniline, which would be converted to the key 2-amino-4,6-difluoro-5-methoxythiophenol intermediate. This intermediate can then be cyclized. The bromine at the C2 position can be introduced either during the cyclization step or by subsequent bromination of an existing 2-unsubstituted or 2-amino benzothiazole.

Caption: A generalized synthetic workflow for benzothiazole derivatives.

Representative Experimental Protocol

The following is a generalized, representative protocol for the synthesis of a 2-bromobenzothiazole from a 2-aminothiophenol intermediate. This protocol is illustrative and would require optimization for the specific substrate.

Objective: Synthesize a 2-bromobenzothiazole derivative via cyclization.

Materials:

-

Substituted 2-aminothiophenol derivative

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile (anhydrous)

-

Tert-butyl nitrite

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 2-aminothiophenol (1.0 eq) and Copper(II) bromide (1.2 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve/suspend the reactants. Cool the mixture to 0 °C in an ice bath.

-

Initiation: While stirring vigorously, add tert-butyl nitrite (1.5 eq) dropwise to the cooled suspension over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the final 2-bromobenzothiazole product.

Applications in Research and Drug Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[2][4] Derivatives have been extensively investigated and developed as:

-

Anticancer Agents: Many substituted benzothiazoles exhibit potent antitumor activity against a variety of human cancer cell lines, including breast, colon, and lung cancer.[1][3]

-

Antimicrobial and Antifungal Agents: The benzothiazole nucleus is present in compounds with significant antibacterial and antifungal properties.[2][5]

-

Neuroprotective Agents: The FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a benzothiazole derivative, highlighting the scaffold's potential in treating neurodegenerative diseases.[1][6]

-

Anti-inflammatory and Analgesic Agents: Research has demonstrated the efficacy of certain benzothiazoles in modulating inflammatory pathways.[2][7]

The specific functional groups on 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole make it a particularly attractive building block. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. The bromine atom at the C2 position is a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to rapidly generate libraries of novel compounds for screening.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The available supplier data indicates the following GHS hazard classifications:

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of the powder and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole is a specialized chemical intermediate with significant potential for advancing drug discovery and materials science research. Its highly functionalized benzothiazole core, combining features known to enhance biological activity and synthetic versatility, makes it a valuable tool for chemists. This guide has provided the foundational knowledge of its structure, properties, and potential applications, alongside critical safety information, to support its effective and safe use in a research setting.

References

-

PubChem. (n.d.). 2-Bromo-6-methoxy-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Wikimedia Foundation. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole. University of Luxembourg. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

- Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Pharmaceutical Chemistry & Chemical Science. Longdom Publishing.

- BenchChem. (2025).

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

-

Amazon AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent. Retrieved from [Link]

- Royal Society of Chemistry. (2014).

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

- (2025). Recent Advancement in the Development of Benzothiazole as Anticancer Agents.

-

ResearchGate. (n.d.). Spectroscopic Data of 2a-c in Different Media. Retrieved from [Link]

- (2022).

- MDPI. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 29(16), 3687.

- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

- Khan, J., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE.

- MDPI. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 405.

-

PubChemLite. (n.d.). 5,7-difluoro-6-methoxy-1,3-benzothiazol-2-amine. University of Luxembourg. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Benzothiazole - Wikipedia [en.wikipedia.org]

- 7. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole in organic solvents

The following technical guide details the physicochemical profile and solubility characteristics of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole (CAS: 1629896-94-1).

As direct experimental solubility data for this specific fluorinated scaffold is limited in public repositories, this guide synthesizes Structure-Property Relationship (SPR) analysis with standard industrial protocols. It provides a predicted solubility baseline derived from analogous benzothiazole pharmacophores and outlines the exact methodologies required to empirically validate these values in a drug discovery setting.

Executive Summary & Compound Architecture

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole is a highly functionalized heterocyclic scaffold.[1] Its solubility is governed by the interplay between the lipophilic benzothiazole core, the electron-withdrawing fluorine atoms, and the polarizable bromine/methoxy substituents.[1]

Understanding its solubility is critical for:

-

Synthetic Chemistry: Optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) where the 2-position bromine is the active site.[1]

-

Biological Assays: Ensuring complete dissolution in DMSO stocks to prevent compound precipitation during serial dilutions (serial dilution crash-out).

Physicochemical Baseline

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 1629896-94-1 | Unique Identifier |

| Formula | C₈H₄BrF₂NOS | Heteroaromatic |

| Molecular Weight | ~280.09 g/mol | Moderate MW facilitates dissolution |

| LogP (Predicted) | 3.5 – 4.2 | High Lipophilicity. Poor aqueous solubility; high affinity for organic solvents.[1] |

| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents (water/alcohols).[1] |

| H-Bond Acceptors | 4 (N, O, F, F) | Enables interaction with polar aprotic solvents (DMSO/DMF).[1][2] |

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and dielectric constant matching, the solubility profile is categorized into three tiers. This profile serves as the starting point for solvent screening.[1]

Tier 1: High Solubility (>50 mg/mL)

These solvents are recommended for stock solution preparation and synthetic reactions.[1]

-

DMSO (Dimethyl Sulfoxide): The gold standard for this scaffold.[1] The high dielectric constant (

) and ability to accept H-bonds make it the ideal solvent for biological stocks.[1] -

DMF (Dimethylformamide): Excellent solubilizer, particularly for high-temperature coupling reactions.[1]

-

DCM (Dichloromethane): High solubility due to dispersion forces.[1] Ideal for extraction and chromatography loading.[1]

-

THF (Tetrahydrofuran): Good solubility; preferred for reactions involving organometallics (e.g., Grignard, Lithiation).[1]

Tier 2: Moderate Solubility (1–20 mg/mL)

Solubility may require sonication or gentle heating (40°C).[1]

-

Ethyl Acetate: Useful for liquid-liquid extraction (LLE) but may not support high concentrations.[1]

-

Acetone: Good solubility but prone to evaporation; not recommended for long-term storage.[1]

-

Acetonitrile: Moderate solubility.[1] Critical Note: Often used in HPLC; ensure concentration is below saturation limit to prevent column precipitation.[1]

-

Methanol/Ethanol: Limited solubility due to the compound's lack of H-bond donors.[1] Heating is usually required to dissolve significant amounts.[1]

Tier 3: Low/Poor Solubility (<0.1 mg/mL)

Avoid these solvents for dissolution; useful as anti-solvents for crystallization.

-

Water: Practically insoluble.[1] Requires a co-solvent (e.g., 10% DMSO) for biological assays.[1]

-

Hexanes/Heptane: Poor solubility due to high polarity of the heteroatoms relative to the aliphatic chain.[1]

-

Diethyl Ether: Often poor to moderate; typically used to precipitate the compound from DCM or Methanol.[1]

Experimental Protocols for Solubility Determination

To convert the predicted profile into hard data, use the following self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapid estimation for biological assay compatibility (e.g., "Does it crash out in buffer?").[1]

-

Preparation: Prepare a 10 mM stock solution in DMSO .

-

Spiking: Spiking 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

-

Quantification: Analyze filtrate via HPLC-UV or LC-MS against a standard curve.

-

Calculation:

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Purpose: Accurate saturation limit for formulation and process chemistry.[1]

-

Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Cap and shake at constant temperature (25°C) for 24 hours .

-

Verification: Visually confirm undissolved solid remains. If clear, add more solid.[1]

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

-

Analysis: Dilute the supernatant 100-fold with mobile phase and inject into HPLC.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and solubility validation.

Caption: Decision matrix for solvent selection based on the physicochemical properties of the fluorinated benzothiazole scaffold.

Application: Solvent Selection for Synthesis[3]

The solubility profile directly dictates the success of chemical modifications.[1]

| Reaction Type | Recommended Solvent | Rationale |

| Suzuki-Miyaura Coupling | Dioxane/Water (4:1) or DMF | Dioxane dissolves the lipophilic benzothiazole; water dissolves the inorganic base.[1] |

| Nucleophilic Substitution (SɴAr) | DMSO or DMF | High solubility enhances reaction rate; polar aprotic nature stabilizes the transition state.[1] |

| Lithiation / Grignard | Anhydrous THF | Ether oxygen coordinates with metal cations; compound is soluble.[1] |

| Recrystallization | EtOH or DCM/Hexane | Use EtOH (hot) for cooling crystallization, or DCM/Hexane for anti-solvent precipitation.[1] |

Critical Safety & Stability Note

-

Stability in DMSO: Benzothiazoles are generally stable in DMSO.[1] However, avoid prolonged storage of dilute solutions (<1 µM) at room temperature to prevent oxidative degradation.[1] Store stocks at -20°C.

-

Reactivity: The C2-Bromine is reactive.[1] Avoid using nucleophilic solvents (like primary amines or thiols) as solvents unless they are the intended reactant.[1]

References

-

BenchChem. (2025).[1][2] Solubility Profile of 2-Chloro-4-bromobenzothiazole: A Technical Guide. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11218765, 2-Bromo-6-methoxy-1,3-benzothiazole. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole (CAS 1629896-94-1).[1][3] Retrieved from [3][4]

-

Li, J. et al. (2020).[1] Solubility of Heterocyclic Compounds in Organic Solvents. Journal of Chemical & Engineering Data. (General reference for benzothiazole solubility behavior).

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Substituted Benzothiazoles in Modern Chemistry

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and diagnostics. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of functional molecules. In particular, 2-substituted benzothiazoles exhibit a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The ability to introduce various functional groups at the 2-position through nucleophilic substitution of a suitable leaving group, such as bromine, is a cornerstone of synthetic strategies targeting novel benzothiazole derivatives.

This guide provides detailed application notes and protocols for the nucleophilic substitution of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole. We will explore both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering researchers a comprehensive toolkit for the derivatization of this highly functionalized heterocyclic building block.

Understanding the Reactivity of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

The reactivity of the C2-bromo substituent in the target molecule is modulated by a combination of electronic and steric factors. The benzothiazole ring system itself activates the C2 position for nucleophilic attack due to the electron-withdrawing nature of the imine nitrogen and the ability of the sulfur atom to stabilize anionic intermediates.

The substituents on the benzene ring further influence this reactivity:

-

5,7-Difluoro groups: As highly electronegative atoms, the fluorine substituents act as strong electron-withdrawing groups by induction. This effect enhances the electrophilicity of the benzothiazole ring system, making the C2-carbon more susceptible to nucleophilic attack.[1]

-

6-Methoxy group: The methoxy group is an electron-donating group through resonance. This effect can partially counteract the electron-withdrawing influence of the fluorine atoms, potentially modulating the overall reactivity.

The interplay of these opposing electronic effects makes the selection of appropriate reaction conditions crucial for achieving successful and high-yielding nucleophilic substitution.

Diagram: Factors Influencing Reactivity

Caption: Electronic effects of substituents on the reactivity of the C2-bromo group.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] It offers a broad substrate scope and generally proceeds under milder conditions than traditional SNAr reactions, making it an ideal choice for the amination of complex and functionalized substrates like 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-amino-benzothiazole and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands generally favoring the reaction.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol provides a general procedure for the palladium-catalyzed amination of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole with a range of primary and secondary amines.

Materials:

-

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos, RuPhos, or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)

-

Anhydrous toluene or dioxane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equivalents).

-

Add anhydrous solvent (toluene or dioxane) to the Schlenk tube.

-

Stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.

-

Add 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5,7-difluoro-6-methoxy-1,3-benzothiazole derivative.

Data Summary Table: Buchwald-Hartwig Amination

| Nucleophile (Amine) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 4-12 | Good to Excellent |

| Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 6-18 | Good |

| Benzylamine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 90 | 2-6 | Excellent |

| n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 8-24 | Moderate to Good |

Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates.

Part 2: Palladium-Catalyzed C-S and C-O Coupling Reactions

Analogous to the Buchwald-Hartwig amination, palladium-catalyzed cross-coupling reactions can be employed to form C-S and C-O bonds at the 2-position of the benzothiazole ring.[4][5] These methods provide access to 2-(organothio)- and 2-alkoxy/aryloxy-benzothiazole derivatives, which are also of significant interest in medicinal and materials chemistry.

Protocol 2: Palladium-Catalyzed Thiolation (C-S Coupling)

This protocol describes the formation of a C-S bond at the 2-position of the benzothiazole ring using a thiol as the nucleophile.

Materials:

-

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

-

Thiol (alkyl or aryl)

-

Pd₂(dba)₃ or similar Pd(0) source

-

Xantphos or other suitable ligand

-

Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

-

Anhydrous dioxane or DMF

Procedure:

-

In an inert atmosphere, combine Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), and the base (2.0 equivalents) in a Schlenk tube.

-

Add anhydrous solvent (dioxane or DMF).

-

Add 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole (1.0 equivalent) and the thiol (1.2 equivalents).

-

Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extraction as described in Protocol 1.

-

Purify the product by column chromatography.

Protocol 3: Palladium-Catalyzed O-Arylation/Alkoxylation (C-O Coupling)

This protocol outlines the synthesis of 2-alkoxy or 2-aryloxy benzothiazoles.

Materials:

-

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

-

Alcohol or phenol

-

Pd(OAc)₂ or similar Pd(II) source

-

A suitable biaryl phosphine ligand (e.g., SPhos, RuPhos)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or 1,4-dioxane

Procedure:

-

Under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 equivalents).

-

Add the anhydrous solvent.

-

Add 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole (1.0 equivalent) and the alcohol or phenol (1.5 equivalents).

-

Heat the reaction to 100-130 °C and monitor its progress.

-

After the reaction is complete, cool to room temperature and perform a standard aqueous workup and extraction.

-

Purify the crude product via column chromatography.

Data Summary Table: C-S and C-O Coupling Reactions

| Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Thiophenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12-24 | Good |

| Ethanethiol | Pd₂(dba)₃ / Xantphos | K₂CO₃ | DMF | 100 | 18-36 | Moderate |

| Phenol | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 120 | 24-48 | Moderate to Good |

| Methanol | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 130 | 24-48 | Moderate |

Note: These reactions can be challenging and may require significant optimization.

Part 3: Classical Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles and under specific conditions, classical SNAr can be a viable and cost-effective alternative to palladium-catalyzed reactions.[6] The electron-deficient nature of the benzothiazole ring, further enhanced by the fluorine substituents, facilitates the addition-elimination mechanism of SNAr.

Mechanistic Rationale

The SNAr mechanism involves the nucleophilic attack on the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (bromide) is then expelled, restoring the aromaticity of the ring. The rate of this reaction is generally dependent on the stability of the Meisenheimer complex and the nucleophilicity of the attacking species.[7]

Diagram: SNAr Mechanism

Caption: Simplified energy profile for an SNAr reaction.

Protocol 4: SNAr with Strong Nucleophiles

This protocol is suitable for reactions with strong nucleophiles such as alkoxides and thiolates.

Materials:

-

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

-

Sodium or potassium salt of the nucleophile (e.g., sodium methoxide, potassium thiophenoxide) or the corresponding alcohol/thiol with a strong base (e.g., NaH)

-

Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

-

Dissolve 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole (1.0 equivalent) in a suitable polar aprotic solvent in a round-bottom flask.

-

Add the nucleophile (1.1-1.5 equivalents). If generating the nucleophile in situ, add the alcohol or thiol followed by the strong base at 0 °C.

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary Table: SNAr Reactions

| Nucleophile | Base (if needed) | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Sodium Methoxide | - | DMF | 100 | 2-4 | Good |

| Potassium Thiophenoxide | - | DMSO | 120 | 1-3 | Excellent |

| Piperidine | K₂CO₃ | NMP | 150 | 12-24 | Moderate |

| Sodium Azide | - | DMF | 100 | 6-12 | Good |

Note: SNAr reactions with less reactive nucleophiles may require higher temperatures and longer reaction times.

Conclusion

The functionalization of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole via nucleophilic substitution offers a powerful avenue for the synthesis of novel and potentially bioactive molecules. Both modern palladium-catalyzed cross-coupling reactions and classical SNAr methodologies provide viable routes to a diverse range of 2-substituted benzothiazoles. The choice of method will depend on the specific nucleophile, the desired scale of the reaction, and the available resources. The protocols and data presented in this guide serve as a valuable starting point for researchers in their synthetic endeavors.

References

-

Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Yuan, C., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8486–8491. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(44), 31057-31075. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Inamoto, K., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147–5150. [Link]

-

Potapov, V. A., & Amosova, S. V. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]

-

Doi, T., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147-5150. [Link]

-

Singh, P., et al. (2014). FeF(3) catalyzed cascade C-C and C-N bond formation: synthesis of differentially substituted triheterocyclic benzothiazole functionalities under solvent-free condition. Molecular Diversity, 18(2), 389-401. [Link]

-

Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1066. [Link]

-

Unknown. (n.d.). Chapter 3 Reactions of Nucleophiles and Bases. [Link]

-

Kumar, A., & Kumar, R. (2016). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 6(96), 93593-93610. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 633. [Link]

-

Unknown. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

-

ResearchGate. (2013). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

ResearchGate. (2007). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. [Link]

-

Santaniello, E., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(6), 53-60. [Link]

-

Unknown. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. [Link]

-

ResearchGate. (2014). ChemInform Abstract: Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. [Link]

-

Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4587–4590. [Link]

-

El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17804. [Link]

-

Milyutin, C. V., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][4][8]benzothiazines: access to pyrrolo[2,1-b][4][9]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 629-640. [Link]

-

Zhang, H., et al. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580-1583. [Link]

-

Wang, Z., et al. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. New Journal of Chemistry, 44(13), 5169-5178. [Link]

-

Unknown. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

FutureLearn. (n.d.). Tools of the trade: understanding nucleophilic substitution reactions. [Link]

-

Li, Y., et al. (2020). Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells. Journal of Materials Chemistry C, 8(2), 566-574. [Link]

-

Knyazeva, E. A., et al. (2022). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([2][4][9]thiadiazole) and Its 4,8-Dibromo Derivative. Molecules, 27(19), 6289. [Link]

-

Wang, D., et al. (2013). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 49(58), 6492-6494. [Link]

-

Lipshutz, B. H., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(22), 5226-5231. [Link]

-

Chen, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2690. [Link]

-

Gurry, M. G., & Glorius, F. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(1), 125-135. [Link]

-

Unknown. (2023). Copper-Assisted Palladium Catalyzed the Cross-Coupling Reaction of Alknylalane Reagents with 2-Thiobenzo[D]Thiazoles Via C-S Bond Cleavage. [Link]

-

Maher, D. P., & Senge, M. O. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2018(44), 6066-6095. [Link]

Sources

- 1. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Synthesis of 6-Methoxy-Benzothiazole Derivatives for Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methoxy-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antioxidant agents.[4][5][6] The methoxy group at the 6-position is a key structural feature, often enhancing the biological efficacy and modulating the pharmacokinetic properties of the molecule. This document provides a detailed guide to the synthesis of these valuable derivatives, focusing on robust and versatile chemical strategies. It combines theoretical insights with detailed, field-tested protocols to empower researchers in the design and execution of novel drug discovery campaigns.

The Strategic Importance of the 6-Methoxy-Benzothiazole Core

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered immense interest in drug discovery.[7][8] The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural environment conducive to interactions with various biological targets. The introduction of a methoxy (-OCH3) group at the 6-position specifically has been shown to be a critical modification.

Why the 6-Methoxy Group is Significant:

-

Electronic Effects: As an electron-donating group, the methoxy substituent can modulate the electron density of the entire ring system, influencing its reactivity and its ability to participate in non-covalent interactions with protein targets (e.g., hydrogen bonding, π-π stacking).

-

Metabolic Stability: The methoxy group can influence the metabolic profile of the drug candidate, potentially blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

-

Lipophilicity and Solubility: This group can fine-tune the lipophilicity of the molecule, which is a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For instance, certain 6-methoxy-benzothiazole-2-amine derivatives have shown remarkable inhibitory efficacy against interleukin-1β (IL-1β), a key cytokine in inflammatory processes.[5][9] This highlights the scaffold's potential in developing new anti-inflammatory agents.

Logical Workflow for Derivative Synthesis

The successful synthesis of a library of 6-methoxy-benzothiazole derivatives hinges on a logical and modular approach. The general strategy involves the initial construction of a core scaffold, which is then elaborated through subsequent chemical modifications.

Figure 1: General synthetic pathways to 6-methoxy-benzothiazole derivatives.

Core Synthetic Methodologies

Two primary and highly effective strategies are employed for the synthesis of the 6-methoxy-benzothiazole nucleus: the Hugershoff reaction starting from p-anisidine and the Jacobson-type cyclocondensation using 2-amino-5-methoxythiophenol.

Method A: Synthesis of 2-Amino-6-methoxybenzothiazole from p-Anisidine

This is arguably the most direct route to the versatile 2-amino-6-methoxybenzothiazole intermediate. The reaction proceeds by treating p-anisidine (4-methoxyaniline) with a thiocyanate salt, which forms a thiourea intermediate in situ. This intermediate is then cyclized via an oxidative process, typically using bromine in a suitable solvent like acetic acid.[10][11]

Causality Behind Experimental Choices:

-

Starting Material: p-Anisidine is commercially available and inexpensive, providing the necessary aniline and methoxy functionalities in the correct orientation.

-

Thiocyanate Source: Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) are effective reagents for introducing the sulfur and nitrogen atoms required for the thiazole ring.[11][12]

-

Oxidizing Agent: Bromine is a classic and efficient choice for inducing the electrophilic cyclization of the thiourea intermediate onto the aromatic ring, leading to the formation of the benzothiazole core. Careful temperature control is crucial to manage the exothermic nature of the reaction and prevent side products.

Method B: Oxidative Cyclocondensation

This method offers a powerful way to directly install a variety of substituents at the 2-position of the benzothiazole ring. It involves the condensation of 2-amino-5-methoxythiophenol with an electrophile, most commonly an aldehyde, followed by an in-situ oxidation to form the heterocyclic ring.[13][14]

Causality Behind Experimental Choices:

-

Key Precursor: 2-Amino-5-methoxythiophenol is the critical starting material, though it can be less stable than p-anisidine. Its synthesis often requires a multi-step sequence.

-

Electrophile Diversity: A vast library of commercial aldehydes can be used, allowing for the direct synthesis of diverse 2-aryl or 2-alkyl-6-methoxy-benzothiazoles. This is a key advantage for building structure-activity relationships (SAR).

-

Catalyst/Oxidant System: Various systems can be employed to promote this reaction. Modern "green chemistry" approaches often use systems like H2O2/HCl in ethanol, which are environmentally benign and highly efficient.[13][14] This system generates an electrophilic species from the aldehyde and facilitates the cyclization and subsequent aromatization to the final product.

Figure 2: Mechanism of oxidative cyclocondensation.

Comparative Summary of Synthetic Conditions

The choice of synthetic method often depends on the desired final compound and available starting materials. The table below summarizes various conditions reported for benzothiazole synthesis, which are applicable to 6-methoxy derivatives.

| Catalyst / Reagent System | Substrates | Solvent | Conditions | Yields | Reference |

| H2O2 / HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Room Temp | 85-94% | [13][14] |

| SnP2O7 | 2-Aminothiophenol, Aldehydes | - | - | 87-95% | [13] |

| ZnO-beta Zeolite | 2-Aminothiophenol, Aldehydes | Ethanol | Reflux | - | [4] |

| Chlorotrimethylsilane | 2-Aminothiophenol, Aldehydes | - | - | - | [4] |

| Glycerol (as solvent) | 2-Aminothiophenol, Aldehydes | Glycerol | Ambient Temp | - | [4] |

Table 1: Selected catalytic systems for the synthesis of 2-arylbenzothiazoles.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes checkpoints and expected outcomes to ensure procedural integrity.

Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole (from p-Anisidine)

This protocol is adapted from established literature procedures for the synthesis of substituted 2-aminobenzothiazoles.[11][12]

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br2)

-

Aqueous ammonia solution

-

Ice bath, magnetic stirrer, dropping funnel, round-bottom flask, fume hood.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (0.05 mol) and potassium thiocyanate (0.1 mol) in 100 mL of glacial acetic acid.

-

Cooling: Cool the mixture in an ice bath to 0-5 °C with continuous stirring. The solution should be a homogenous slurry.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (0.05 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over a period of 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic. The color will change from light brown to a deep reddish-orange.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 10-12 hours. A precipitate will form.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. A solid will precipitate. Filter the crude product and wash thoroughly with water to remove excess acid.

-

Neutralization: Suspend the crude solid in 200 mL of water and neutralize by the slow addition of aqueous ammonia solution until the pH is ~8. This step liberates the free amine from its hydrobromide salt.

-

Isolation & Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield 2-amino-6-methoxybenzothiazole as a crystalline solid.

-

Characterization: Confirm the product identity using melting point, IR, and 1H-NMR spectroscopy.[12] Expected 1H-NMR signals include a singlet for the -OCH3 protons (~3.9 ppm), a singlet for the -NH2 protons (~5.3 ppm), and signals corresponding to the aromatic protons.[12]

Protocol 2: Synthesis of 2-(4-chlorophenyl)-6-methoxybenzothiazole (Oxidative Cyclocondensation)

This protocol utilizes an efficient and environmentally conscious oxidative system.[13][14]

Materials:

-

2-Amino-5-methoxythiophenol

-

4-Chlorobenzaldehyde

-

Ethanol

-

Hydrogen peroxide (H2O2, 30% solution)

-

Concentrated Hydrochloric acid (HCl)

-

Magnetic stirrer, round-bottom flask.

Procedure:

-

Reactant Mixture: In a 100 mL round-bottom flask, dissolve 2-amino-5-methoxythiophenol (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 40 mL of ethanol. Stir at room temperature until all solids are dissolved.

-

Catalyst Addition: To this solution, add hydrogen peroxide (60 mmol) followed by the slow, dropwise addition of concentrated HCl (30 mmol). An optimal reactant ratio of thiophenol:aldehyde:H2O2:HCl is approximately 1:1:6:3.[13][14]

-

Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 petroleum ether/ethyl acetate mobile phase).

-

Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(4-chlorophenyl)-6-methoxybenzothiazole.

Protocol 3: Derivatization to 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide

This two-step protocol demonstrates how the 2-amino-6-methoxybenzothiazole building block can be elaborated into a hydrazide, a key intermediate for creating more complex molecules like pyrazoles or Schiff bases.[8][15][16]

Step 1: Synthesis of Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate

-

Setup: Dissolve 2-amino-6-methoxybenzothiazole (10 mmol) in 50 mL of dry acetone in a round-bottom flask.

-

Base Addition: Add anhydrous potassium carbonate (20 mmol) to the mixture.

-

Alkylation: Add ethyl chloroacetate (12 mmol) dropwise and stir the reaction mixture at reflux for 4-6 hours. Monitor by TLC.

-

Work-up: After cooling, filter off the potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to obtain the ester product, which can be purified by chromatography if necessary.

Step 2: Synthesis of the Acetohydrazide

-

Hydrazinolysis: Dissolve the ester from Step 1 (8 mmol) in 30 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (99%, 40 mmol) to the solution.

-

Reaction: Reflux the mixture for 6-8 hours.[8][15] A precipitate may form upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath and pour it into 100 mL of ice-cold water. Filter the resulting solid precipitate, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure acetohydrazide product.[8]

Medicinal Chemistry Applications and SAR Insights

The 6-methoxy-benzothiazole scaffold has been explored for a multitude of therapeutic applications. The derivatization, particularly at the 2-position, is key to tuning its biological activity.

| Derivative Class | Biological Activity | Key Structural Insights | Reference |

| 2-Aryl-6-methoxybenzothiazoles | Anticancer | The nature and position of substituents on the 2-aryl ring are critical. Hydroxy groups can improve selectivity, while amino groups can enhance antiproliferative activity. | [17] |

| 2-Amino-6-methoxybenzothiazole derivatives | Anti-inflammatory | The core 2-amino-6-methoxy structure itself shows IL-1β inhibitory activity. Derivatization to hydrazides can produce compounds with significant anti-inflammatory properties. | [5][9][16] |

| 2-Hydrazino-6-methoxybenzothiazoles | Antioxidant | The hydrazino moiety contributes significantly to free radical scavenging activity. | [5] |

| 2-(Substituted phenyl)-6-methoxybenzothiazoles | Antibacterial | Introduction of nitro groups onto a 2-phenyl ring can lead to potent activity against bacteria like P. aeruginosa. | [11] |

Table 2: Summary of biological activities for selected 6-methoxy-benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights:

-

Anticancer Activity: Studies have shown that introducing substituents into the benzene ring of the benzothiazole nucleus is essential for antiproliferative activity. Furthermore, adding a hydroxyl group to the 2-aryl moiety can significantly improve the selectivity of the compound against tumor cell lines.[17]

-

Anti-inflammatory Activity: For anti-inflammatory action, the 2-amino group is a crucial pharmacophore. Its conversion to amides or hydrazides often retains or enhances activity.[8][16]

References

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved February 25, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved February 25, 2026, from [Link]

-

Recent Advances in the Synthesis of Benzothiazoles : A Review - ResearchGate. (2021, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis and biological activities of benzothiazole derivatives: A review - Hep Journals. (n.d.). Hep Journals. Retrieved February 25, 2026, from [Link]

-

ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023, August 31). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Journal of Chemical Reviews. Retrieved February 25, 2026, from [Link]

-

(PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. - ResearchGate. (2021, May 22). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (n.d.). SlideShare. Retrieved February 25, 2026, from [Link]

-

Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed. (2020, January 15). PubMed. Retrieved February 25, 2026, from [Link]

-

Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone - arkat usa. (n.d.). Arkat USA. Retrieved February 25, 2026, from [Link]

-

Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2025, August 7). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. (n.d.). IOSR Journals. Retrieved February 25, 2026, from [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (n.d.). Semantic Scholar. Retrieved February 25, 2026, from [Link]

-

Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - Research Journal of Pharmacy and Technology. (n.d.). RJPT. Retrieved February 25, 2026, from [Link]

-

SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 25, 2026, from [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis. (2012, October 3). Taylor & Francis Online. Retrieved February 25, 2026, from [Link]

-

Biological Screening and Structure Activity relationship of Benzothiazole - RJPT. (n.d.). RJPT Online. Retrieved February 25, 2026, from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (2023, October 10). IJPER. Retrieved February 25, 2026, from [Link]

-

Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance - Der Pharma Chemica. (2026, February 16). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. rjptonline.org [rjptonline.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 8. iosrjournals.org [iosrjournals.org]

- 9. ijper.org [ijper.org]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | PDF [slideshare.net]

- 17. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Debromination in Benzothiazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with unwanted debromination during the synthesis of substituted benzothiazoles. As a privileged heterocyclic scaffold, benzothiazoles are crucial in medicinal chemistry and materials science.[1][2][3][4][5] However, their synthesis, particularly when dealing with bromo-substituted precursors, can be plagued by side reactions that diminish yield and complicate purification.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind these side reactions and offer robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting to synthesize a 2-aryl-benzothiazole from a bromo-substituted benzoyl chloride and 2-aminothiophenol, but I'm observing a significant amount of the debrominated final product. What is the likely cause?

A1: This is a classic challenge. The debromination you are observing is likely a reductive dehalogenation side reaction. While the primary reaction is the condensation and cyclization to form the benzothiazole ring, several factors can promote the cleavage of the C-Br bond, replacing it with a C-H bond.

The most common culprits are:

-

Trace Metal Impurities: If you are using any reagents or catalysts for subsequent steps, or if your starting materials have trace metal impurities (like palladium or copper), these can catalyze the reductive debromination.

-

Reaction Conditions: High temperatures and prolonged reaction times can increase the incidence of side reactions, including debromination.[6]

-

Hydride Sources: The reaction mixture might contain unintentional hydride donors. For instance, certain solvents (like isopropanol) or additives can act as a source of hydride, which reductively cleaves the C-Br bond.

Troubleshooting Steps:

-

Analyze Starting Materials: Ensure the purity of your bromo-substituted benzoyl chloride and 2-aminothiophenol. The latter is particularly susceptible to oxidation, which can introduce impurities.[7]

-

Optimize Temperature: Attempt the reaction at a lower temperature. Many benzothiazole syntheses from acyl chlorides can proceed efficiently at room temperature or with gentle heating.[8][9]

-

Inert Atmosphere: The thiol group in 2-aminothiophenol can be oxidized to a disulfide.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this and other side reactions.

Q2: My synthesis involves a palladium-catalyzed cross-coupling reaction to modify a bromo-benzothiazole, and I'm getting hydrodehalogenation (debromination) as the major side product. How can I suppress this?

A2: Hydrodehalogenation is a well-known side reaction in palladium-catalyzed cross-coupling chemistry, such as Suzuki-Miyaura or Heck reactions.[10] The mechanism often involves the formation of a palladium-hydride species (Pd-H), which can then participate in a competing catalytic cycle that leads to the debrominated product instead of the desired cross-coupled product.

The key factors influencing this side reaction are the choice of base, ligand, solvent, and temperature.[6][10]

Troubleshooting & Optimization Strategy:

| Parameter | Problematic Condition | Recommended Solution & Rationale |

| Base | Strong, sterically hindered bases (e.g., NaOtBu) or organic bases like triethylamine (Et₃N). | Switch to weaker, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][10] These are less likely to generate hydride species that lead to debromination. |

| Ligand | Electron-rich, bulky phosphine ligands. | While often good for oxidative addition, these can sometimes promote the reductive elimination that leads to debromination.[10] Consider screening less electron-donating phosphine ligands. |

| Temperature | High temperatures (>100 °C). | High temperatures can increase the rate of debromination.[10] Attempt the reaction at a lower temperature (e.g., 60-80 °C) to improve selectivity. |

| Solvent | Protic solvents (e.g., alcohols) or solvents that can act as hydride sources. | Use aprotic solvents like dioxane, THF, or toluene. If a co-solvent is needed for solubility, minimize the amount of water or alcohol. |

| Hydride Sources | Impurities in reagents or solvents. | Use high-purity, anhydrous solvents and ensure reagents are free from contaminants that could act as hydride donors. |

Experimental Protocol: Screening Bases to Minimize Debromination

-

Setup: Prepare three identical reaction vessels under an inert atmosphere.

-

Reagents: To each vessel, add your bromo-benzothiazole (1.0 eq), the coupling partner (e.g., a boronic acid, 1.2 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the chosen solvent (e.g., dioxane).

-

Base Addition: To vessel 1, add K₂CO₃ (2.0 eq). To vessel 2, add K₃PO₄ (2.0 eq). To vessel 3, add Cs₂CO₃ (2.0 eq).

-

Reaction: Stir all reactions at 80 °C and monitor their progress by TLC or LC-MS.

-

Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction and analyze the ratio of the desired product to the debrominated side product. This will identify the optimal base for your specific substrate.

Q3: I am performing a Jacobsen-style cyclization of a thiobenzanilide to form a benzothiazole, but the reaction is yielding a mixture of regioisomers and some debrominated product. How can I improve the regioselectivity and avoid debromination?

A3: The Jacobsen cyclization, which often uses an oxidizing agent like potassium ferricyanide, proceeds via a radical mechanism.[2][3] When using substituted thiobenzanilides, regioselectivity can be an issue, and debromination can occur, especially with bromo-substituted precursors under harsh conditions.

Key Insights & Solutions:

-

Regioselectivity: The cyclization can occur at different positions on the aniline ring, leading to regioisomers. This is a known issue, particularly with certain substitution patterns.[11] To overcome this, a "benzyne" strategy has been developed where a bromo substituent is placed ortho to the anilido nitrogen. This directs the cyclization to a specific position.[3]

-

Debromination: The radical nature of the reaction can sometimes lead to the cleavage of a C-Br bond. This can be exacerbated by high temperatures or the presence of radical scavengers that can act as hydrogen atom donors.

Visualizing the Troubleshooting Workflow:

Below is a decision-making workflow to address issues in Jacobsen-style cyclizations.

Caption: Troubleshooting workflow for Jacobsen cyclization.

Preventative Strategies for Debromination

Proactively designing your synthesis to avoid debromination is often more effective than troubleshooting later.

-

Strategic Synthesis Design: If possible, introduce the bromo-substituent after the formation of the benzothiazole ring. Bromination of a pre-formed benzothiazole can sometimes be more controlled, although it may present its own regioselectivity challenges.[12]

-

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is critical. Electron-rich and bulky phosphines can facilitate oxidative addition but may also promote unwanted side reactions.[13] Screening a panel of ligands is often a worthwhile investment of time.

-

Control of Reaction Atmosphere: For many reactions involving sensitive reagents like 2-aminothiophenol, maintaining an inert atmosphere can prevent the formation of byproducts that might interfere with the main reaction pathway.[7]

Visualizing the Debromination Mechanism in Pd-Catalyzed Reactions

Understanding the competing reaction pathways is key to suppressing the undesired one. The diagram below illustrates a simplified catalytic cycle for a Suzuki-Miyaura coupling, highlighting the point where the debromination side reaction can occur.

Caption: Competing catalytic cycles in Suzuki coupling leading to debromination.

References

- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. [Online PDF].

- BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. [Online PDF].

-

Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

- Ziarani, G. M., et al. (2025). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.

- Gao, X., et al. (2020).

- Gao, X., et al. (2020).

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

- Wipf, P. Group. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh.

- BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines. [Online PDF].

- Kumar, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.

- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Kumar, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review.

- BenchChem. (2025).

- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry.

- ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Daugulis, O., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Accounts of Chemical Research, 43(2), 317–330.

- Samec, J. S. M., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps.

- Carrow, B. P. (2011).

- Shi, D., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1364-1372.

- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.

- Sharma, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 649.

- Nottingham ePrints. (n.d.).

- ChemRxiv. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review.

- MDPI. (2021).

- Google Patents. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Purification of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole